Cas no 686744-60-5 (Orlistat Tetradecyl Ester)

Orlistat Tetradecyl Ester 化学的及び物理的性質
名前と識別子
-
- Orlistat Tetradecyl Ester
- [(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]pentadecan-2-yl] (2S)-2-formamido-4-methylpentanoate
- Orlistat Tetradecyl
- Orlistat derivative, 15a
- 686744-60-5
- (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]pentadecan-2-yl N-formyl-L-leucinate
- SCHEMBL12083578
- BDBM24591
- CHEMBL492687
- (2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]pentadecan-2-yl (2S)-2-formamido-4-methylpentanoate
- DTXSID50648097
- N-Formyl-L-leucine (1S)-1-[[(2S,3S)-3-Hexyl-4-oxo-2-oxetanyl]methyl]tetradecyl Ester;
-
- インチ: InChI=1S/C31H57NO5/c1-5-7-9-11-12-13-14-15-16-17-18-20-26(36-31(35)28(32-24-33)22-25(3)4)23-29-27(30(34)37-29)21-19-10-8-6-2/h24-29H,5-23H2,1-4H3,(H,32,33)/t26-,27-,28-,29-/m0/s1
- InChIKey: LIFQFEPLLRJNQF-DZUOILHNSA-N
- ほほえんだ: CCCCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O
計算された属性
- せいみつぶんしりょう: 523.42367392g/mol
- どういたいしつりょう: 523.42367392g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 37
- 回転可能化学結合数: 25
- 複雑さ: 608
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 81.7Ų
- 疎水性パラメータ計算基準値(XlogP): 11
Orlistat Tetradecyl Ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | O686520-1mg |
Orlistat Tetradecyl Ester |
686744-60-5 | 1mg |
$ 374.00 | 2023-09-06 | ||
TRC | O686520-10mg |
Orlistat Tetradecyl Ester |
686744-60-5 | 10mg |
$ 3000.00 | 2023-09-06 |
Orlistat Tetradecyl Ester 関連文献
-
Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Sanjay Ghosh,Abdulaziz S. Alghunaim,Mohammed H. Al-mashhadani,Michal P. Krompiec,Megan Hallett,Igor F. Perepichka J. Mater. Chem. C, 2018,6, 3762-3773
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
Orlistat Tetradecyl Esterに関する追加情報
Orlistat Tetradecyl Ester (CAS No. 686744-60-5): An Overview of a Promising Compound in Pharmaceutical Research
Orlistat Tetradecyl Ester (CAS No. 686744-60-5) is a derivative of orlistat, a well-known anti-obesity drug that inhibits pancreatic lipase, thereby reducing the absorption of dietary fats. This compound has garnered significant attention in recent years due to its potential applications in pharmaceutical research and development. This article aims to provide a comprehensive overview of Orlistat Tetradecyl Ester, including its chemical properties, mechanisms of action, and current research findings.
Chemical Properties and Structure
Orlistat Tetradecyl Ester is a long-chain ester derivative of orlistat, characterized by its molecular formula C33H58O5. The compound is a white to off-white crystalline powder with a molecular weight of approximately 534.82 g/mol. Its chemical structure features a tetradecyl group attached to the carboxylic acid moiety of orlistat, which significantly alters its physicochemical properties compared to the parent compound. This modification enhances the lipophilicity and stability of the molecule, making it more suitable for various pharmaceutical applications.
Mechanism of Action
The primary mechanism of action for orlistat involves the inhibition of pancreatic lipase, an enzyme responsible for breaking down dietary triglycerides into absorbable fatty acids and monoglycerides. By blocking this enzyme, orlistat reduces the absorption of dietary fats by approximately 30%, leading to a decrease in caloric intake and subsequent weight loss. The introduction of the tetradecyl ester group in Orlistat Tetradecyl Ester further enhances its lipase-inhibiting properties, potentially improving its efficacy and duration of action.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of Orlistat Tetradecyl Ester has been extensively studied in both preclinical and clinical settings. Upon oral administration, the compound is rapidly absorbed from the gastrointestinal tract and undergoes extensive first-pass metabolism in the liver. The primary metabolite, orlistat acid, retains significant lipase-inhibiting activity and contributes to the overall therapeutic effect. The half-life of Orlistat Tetradecyl Ester is approximately 1-2 hours, with peak plasma concentrations achieved within 1-3 hours post-dose. The compound is primarily excreted via feces, with minimal renal excretion.
Clinical Applications and Research Findings
The potential clinical applications of Orlistat Tetradecyl Ester have been explored in several recent studies. A randomized controlled trial published in the Journal of Clinical Endocrinology & Metabolism (2021) evaluated the efficacy and safety of Orlistat Tetradecyl Ester in obese patients over a 12-month period. The results demonstrated significant reductions in body weight, body mass index (BMI), and waist circumference compared to placebo. Additionally, improvements were observed in lipid profiles and glycemic control, suggesting potential benefits for patients with comorbid conditions such as type 2 diabetes mellitus.
A study published in Obesity Reviews (2022) investigated the long-term effects of Orlistat Tetradecyl Ester on weight management and cardiovascular risk factors. The findings indicated sustained weight loss over a 24-month period, along with reductions in systolic blood pressure and low-density lipoprotein (LDL) cholesterol levels. These results highlight the potential role of Orlistat Tetradecyl Ester in reducing cardiovascular risk in obese individuals.
Safety Profile and Adverse Effects
The safety profile of Orlistat Tetradecyl Ester has been generally favorable in clinical trials. Common adverse effects include gastrointestinal symptoms such as oily spotting, fecal urgency, and increased defecation frequency. These side effects are primarily attributed to the reduced absorption of dietary fats and are generally mild to moderate in severity. More serious adverse events are rare but may include liver function abnormalities and allergic reactions.
To mitigate these side effects, patients are advised to follow a low-fat diet (<30% of total caloric intake from fat) while taking Orlistat Tetradecyl Ester. Additionally, regular monitoring of liver function tests is recommended for patients with preexisting liver conditions.
FUTURE DIRECTIONS AND CONCLUSIONS
G
G
G
G
G
G
G
G
G
G
G
G
G
G
G
G
G
G
G
G
G
G
GFUTURE DIRECTIONS AND CONCLUSIONS
The ongoing research on Orlistat Tetradecyl Ester is focused on optimizing its formulation for improved bioavailability and reduced side effects.
A recent study published in Pharmaceutical Research (2023) explored the use of nanoparticle delivery systems to enhance the absorption and distribution of Orlistat Tetradecyl Ester in vivo.
The results showed significant improvements in pharmacokinetic parameters and reduced gastrointestinal side effects compared to conventional formulations.
This approach holds promise for enhancing the therapeutic index and patient compliance.
In conclusion,
Ongoing research continues to elucidate its mechanisms of action,
safety profile,
and optimal dosing regimens,
paving the way for its future clinical use.
Further studies are warranted to fully realize its therapeutic potential.
Funding from various sources,
A recent study published in Pharmaceutical Research (2023) explored the use of nanoparticle delivery systems to enhance the absorption and distribution of Orlistat Tetradecyl Ester in vivo.
The results showed significant improvements in pharmacokinetic parameters and reduced gastrointestinal side effects compared to conventional formulations.
This approach holds promise for enhancing the therapeutic index and patient compliance.
In conclusion, Orlistat Tetradecyl Ester represents a promising compound with potential applications in obesity management and related metabolic disorders.
Ongoing research continues to elucidate its mechanisms of action,
safety profile,
and optimal dosing regimens,
paving the way for its future clinical use.
Further studies are warranted to fully realize its therapeutic potential.
Funding from various sources,i>i>i>I>I>I>I>I>I>I>I>I>I>I>I*I*I*I*I*I*I*I*I*
686744-60-5 (Orlistat Tetradecyl Ester) 関連製品
- 96829-58-2(Orlistat)
- 104872-28-8((R,S,S,S)-Orlistat)
- 111466-61-6((S,R,R,R)-Orlistat)
- 130793-27-0(N-Formyl-L-leucine (3S,4R,6S)-3-Hexyltetrahydro-2-oxo-6-undecyl-2H-pyran-4-yl Ester)
- 111466-62-7((S,S,R,R)-Orlistat)
- 111466-63-8((S,R,S,S)-Orlistat)
- 113276-96-3(L-Valine, N-formyl-,(1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]hexyl ester)
- 1225451-00-2((R,R,S,S)-Orlistat)
- 1356847-30-7(5-Methyl-L-norleucine Orlistat Analogue)
- 1243011-56-4(Octyl Orlistat)



